molecular formula C14H29NO3 B14466606 2-[(2-Hydroxyethyl)amino]dodecanoic acid CAS No. 67491-92-3

2-[(2-Hydroxyethyl)amino]dodecanoic acid

Katalognummer: B14466606
CAS-Nummer: 67491-92-3
Molekulargewicht: 259.38 g/mol
InChI-Schlüssel: CBFABNOIRHPVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Dodecanoic acid+2-aminoethanol2-[(2-Hydroxyethyl)amino]dodecanoic acid\text{Dodecanoic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} Dodecanoic acid+2-aminoethanol→2-[(2-Hydroxyethyl)amino]dodecanoic acid

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Hydroxyethyl)amino]dodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Hydroxyethyl)amino]dodecanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Hydroxyethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound may also interact with cell membranes, altering their permeability and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Hydroxyethyl)amino]dodecanoic acid is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

67491-92-3

Molekularformel

C14H29NO3

Molekulargewicht

259.38 g/mol

IUPAC-Name

2-(2-hydroxyethylamino)dodecanoic acid

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-13(14(17)18)15-11-12-16/h13,15-16H,2-12H2,1H3,(H,17,18)

InChI-Schlüssel

CBFABNOIRHPVNA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(C(=O)O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.